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Compound of Interest

Compound Name: PF-06291874

Cat. No.: B609971

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical trial data for PF-06291874, a
potent and orally active glucagon receptor antagonist investigated for the treatment of type 2
diabetes mellitus (T2DM). As no direct head-to-head comparative studies with other anti-
diabetic agents have been published, this guide focuses on the efficacy and safety data from
placebo-controlled trials, offering valuable insights into its therapeutic potential and limitations.

Efficacy Data

The clinical development program for PF-06291874 demonstrated dose-dependent reductions
in key glycemic parameters. The following tables summarize the primary efficacy endpoints
from studies in patients with T2DM, either as monotherapy or as an add-on to metformin.

Table 1: Glycemic Control with PF-06291874 Monotherapy (28 Days)[1]
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Placebo-Adjusted Mean Placebo-Adjusted Mean
5 Change from Baseline in Change from Baseline in
ose
Mean Daily Glucose Fasting Plasma Glucose
(mgl/dL) (mgl/dL)
15 mg -40.3 -27.1
35 mg -48.7 -38.0
75 mg -60.2 -49.5
150 mg -68.8 -57.2

Table 2: Glycemic Control with PF-06291874 as Add-on to Metformin (12 Weeks)[2][3]

Placebo-Adjusted Mean

Placebo-Adjusted Mean o
Change from Baseline in

Dose Change from Baseline in .
Fasting Plasma Glucose
HbA1lc (%)
(mgl/dL)
30 mg -0.67 -16.6
60 mg -0.83 -28.2
100 mg -0.93 -33.3

Table 3: Glycemic Control with PF-06291874 as Add-on to Metformin or Metformin +
Sulphonylurea (14 Days)[4]

Placebo-Corrected Placebo-Corrected
5 Decrease from Baseline in Decrease from Baseline in
ose
Fasting Plasma Glucose Mean Daily Glucose
(mgl/dL) (mgldL)
Dose-dependent reduction, Dose-dependent reduction,
5mg - 150 mg ) .
with 34.3 at 150 mg with 42.4 at 150 mg

Safety and Tolerability
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PF-06291874 was generally well-tolerated in clinical trials, with a low incidence of
hypoglycemia.[1][2][4] However, some dose-dependent and non-dose-dependent adverse
effects were observed.

Table 4: Key Safety Findings for PF-06291874

Adverse Event Observation Citations

) Incidence was low and similar
Hypoglycemia [2]
to placebo.

Small, dose-dependent
increases were observed. At
doses <75mg as monotherapy,
changes were not significant
LDL Cholesterol _ [1]1[2][4]
relative to placebo. Ina 12-
week study, non-dose-
dependent increases of <10%

were seen.

Small, dose-dependent, and

reversible increases were

observed. The incidence of
Liver Transaminases values >3x the upper limit of

. [11[2][3][4]

(ALT/AST) normal was similar across

doses. Modest, non-dose-

dependent median increases

were also reported.

Small, non-dose-dependent
increases were observed

Blood Pressure _ [2]
(Systolic BP > 2 mmHg;

Diastolic BP > 1 mmHg).

Small increases (< 0.5 kg)
] were observed in each PF-
Body Weight [2]
06291874 group versus

placebo in a 12-week study.
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Experimental Protocols

The clinical evaluation of PF-06291874 involved several key studies with distinct

methodologies.

Monotherapy Study in T2DM

Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of
PF-06291874 as monotherapy.[1]

Study Design: A randomized, placebo-controlled, multicenter, phase 2 study conducted over
28 days.[1]

Patient Population: 172 subjects with T2DM who underwent a >4-week washout period of
any antidiabetic therapy.[1]

Treatment Arms: Patients were randomized to receive placebo or PF-06291874 at doses of
15, 35, 75, or 150 mg once daily.[1]

Key Assessments: Mean daily glucose (MDG) and fasting plasma glucose (FPG) were
assessed at baseline and on day 28. Predefined safety endpoints were also monitored.[1]

Add-on to Metformin Study in T2DM

Objective: To conduct a dose-response assessment of the efficacy and safety of PF-
06291874 in adults with T2DM on stable doses of metformin.[2]

Study Design: A 12-week, randomized, double-blind, statin-stratified, placebo-controlled, 4-
arm, parallel-group study.[2]

Patient Population: 206 patients with T2DM receiving background metformin therapy,
following an 8-week washout period for any other non-metformin oral antidiabetic agents.[2]

Treatment Arms: Patients were randomized to placebo or PF-06291874 at doses of 30, 60,
or 100 mg once daily.[2]

Key Assessments: Glycosylated hemoglobin (HbA1c), fasting plasma glucose (FPG), and
safety endpoints were assessed at baseline and post-baseline.[2]
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Multiple Ascending Dose Study in T2DM

Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of
multiple ascending doses of PF-06291874.[4]

Study Design: A randomized, double-blind, placebo-controlled study with treatment durations
of 14-28 days.[4]

Patient Population: Patients with T2DM.
Treatment Arms:
o Part A: PF-06291874 (5-150 mg once daily) or placebo on a background of metformin.[4]

o Part B: PF-06291874 (15 or 30 mg once daily) or placebo on a background of metformin
and a sulphonylurea.[4]

Key Assessments: Pharmacokinetics, various pharmacodynamic variables (including a
mixed-meal tolerance test on days -1, 14, and 28), safety, and tolerability were assessed.
Circulating amino acid concentrations were also measured.[4]

Visualizations
Signaling Pathway of Glucagon Receptor Antagonism
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Caption: Glucagon receptor antagonist signaling pathway.
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Caption: Generalized clinical trial workflow for PF-06291874.

It is important to note that Pfizer has discontinued the development of PF-06291874.[5] Despite
showing efficacy in glucose reduction, the observed side effects, including increases in LDL
cholesterol and liver enzymes, may have contributed to this decision. This guide serves as a
summary of the publicly available data for research and informational purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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